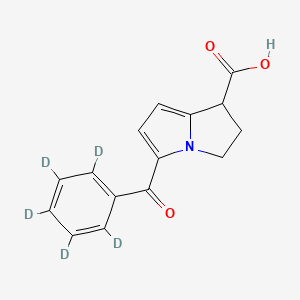

Ketorolac-d5

Overview

Description

Ketorolac-d5 is the labeled analogue of Ketorolac . Ketorolac is a non-steroidal anti-inflammatory drug (NSAID) and a nonselective COX inhibitor . It is used to relieve moderately severe pain, usually pain that occurs after an operation or other painful procedure . It is not a narcotic and is not habit-forming .

Synthesis Analysis

Ketorolac-d5 is intended for use as an internal standard for the quantification of ketorolac by GC- or LC-MS . The inherent stability and biochemical interaction of Ketorolac and its degradation products have been studied on the basis of quantum mechanical approaches . Density functional theory (DFT) with B3LYP/ 6-31G (d) has been employed to optimize the structures .Molecular Structure Analysis

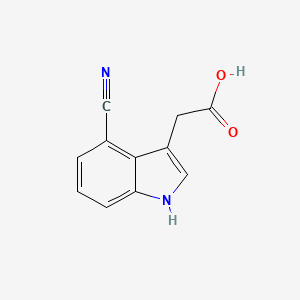

The molecular formula of Ketorolac-d5 is C15H13NO3 . The molecular weight is 260.30 g/mol . The structure of Ketorolac-d5 has been optimized using Density functional theory (DFT) with B3LYP/ 6-31G (d) .Chemical Reactions Analysis

Ketorolac-d5, like other NSAIDs, blocks cyclooxygenases (COX), which are enzymes that convert arachidonic acid into prostaglandins . The inherent stability and biochemical interaction of Ketorolac and its degradation products have been studied on the basis of quantum mechanical approaches .Physical And Chemical Properties Analysis

The molecular weight of Ketorolac-d5 is 260.30 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 3 . The Exact Mass is 260.120927006 g/mol and the Monoisotopic Mass is 260.120927006 g/mol .Scientific Research Applications

Controlled Drug Release Systems

Ketorolac tromethamine is a non-steroidal anti-inflammatory drug used in the management of severe pain . However, its half-life is within the range of 2.5–4 hours, which means repeated doses are needed in a day to maintain the therapeutic level . To address this, researchers have developed pH-responsive hydrogels for the controlled release of Ketorolac tromethamine . These hydrogels were developed by the free radical polymerization technique .

Pain Management

Ketorolac tromethamine is widely used for the management of severe pain . It is a non-steroidal anti-inflammatory drug (NSAID) with low anti-inflammatory and high analgesic activity . This makes it an important tool in pain management research.

Formulation of Orally Disintegrating Tablets

Orally disintegrating tablets of Ketorolac tromethamine have been prepared by direct compression using various super disintegrants . These tablets dissolve in the oral cavity within 1 minute of contact with saliva, increasing the effectiveness of the active pharmaceutical ingredient without the need for water for administration . This research has implications for improving patient compliance, especially in geriatric and pediatric patients.

Environmental Research

Ketorolac has also been used in environmental research. For instance, studies have been conducted on the removal of Ketorolac through photoelectrocatalysis using TiO2 nanotubes in water systems . This research is important for understanding the environmental impact of pharmaceuticals and developing methods for their removal from water systems.

Mechanism of Action

Target of Action

Ketorolac-d5, like its parent compound Ketorolac, is a non-steroidal anti-inflammatory drug (NSAID) that primarily targets the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever .

Mode of Action

Ketorolac-d5 acts by competitively inhibiting the COX enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins . Although it is non-selective and inhibits both COX-1 and COX-2 enzymes, its clinical efficacy is derived from its COX-2 inhibition . The COX-2 enzyme is inducible and is responsible for the production of prostaglandins that mediate pain and inflammation .

Biochemical Pathways

By inhibiting the COX enzymes, Ketorolac-d5 disrupts the synthesis of prostaglandins, thereby reducing inflammation, pain, and fever . Prostaglandins are involved in various physiological processes, including the regulation of inflammation, pain perception, and body temperature. Therefore, the inhibition of prostaglandin synthesis by Ketorolac-d5 can lead to a reduction in these responses .

Pharmacokinetics

Ketorolac is administered as the tromethamine salt orally, intramuscularly, intravenously, and as a topical ophthalmic solution . It has a high bioavailability, with 80-100% for oral administration and 100% for intravenous/intramuscular administration . It is metabolized in the liver and has an elimination half-life ranging from 3.5 to 9.2 hours in young adults and 4.7 to 8.6 hours in the elderly . The majority of the drug is excreted by the kidneys .

Result of Action

The primary result of Ketorolac-d5’s action is the reduction of inflammation, pain, and fever . By inhibiting the synthesis of prostaglandins, it reduces the physiological responses mediated by these compounds. This makes it a useful tool in the management of conditions such as postoperative pain, rheumatoid arthritis, osteoarthritis, menstrual disorders, and headaches .

Action Environment

The action of Ketorolac-d5 can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion, potentially altering its efficacy and side effect profile. Additionally, individual patient factors such as age, weight, renal function, and liver function can also influence the drug’s pharmacokinetics and pharmacodynamics .

Safety and Hazards

Future Directions

Ketorolac is used for the short-term management of moderate to severe pain . Because of the risk of serious side effects, any leftover ketorolac should not be saved for use in the future, and it should not be shared with other people . The dose of this medicine will be different for different patients .

properties

IUPAC Name |

5-(2,3,4,5,6-pentadeuteriobenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c17-14(10-4-2-1-3-5-10)13-7-6-12-11(15(18)19)8-9-16(12)13/h1-7,11H,8-9H2,(H,18,19)/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZWKMVRBQXNZKK-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=CC=C3N2CCC3C(=O)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ketorolac-d5 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R)-1-(3-Formamido-4-hydroxyphenyl)-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethyl beta-D-glucopyranosiduronic acid](/img/structure/B585855.png)